molecular formula C15H23NO4S B1608930 N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine CAS No. 1009595-18-9

N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine

Cat. No. B1608930
M. Wt: 313.4 g/mol
InChI Key: FSSJWNVCOOWYHL-ZDUSSCGKSA-N
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Description

N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, commonly referred to as TMBV, is a synthetic amino acid used in scientific research. It is used as a tool to study various biochemical and physiological processes, as well as to develop new methods for synthesizing compounds. TMBV has been used in a variety of research studies, including those focused on protein synthesis, enzyme kinetics, and drug discovery.

Scientific Research Applications

Polymer-Supported Chiral Catalysts

N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine and its derivatives have been explored for their utility in synthesizing polymer-supported chiral catalysts. These catalysts are designed to facilitate asymmetric Diels-Alder reactions, a cornerstone in synthetic organic chemistry for producing optically active compounds. The process involves creating polymer-supported N-sulfonylamino acids, which are then used to catalyze reactions yielding products with significant enantiomeric purity. This application underscores the role of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in advancing asymmetric synthesis techniques, crucial for the pharmaceutical and fine chemical industries (Koichi Kamahori et al., 1995).

Enzyme Inhibition Studies

Research has shown the relevance of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine related compounds in the study of enzyme inhibition, particularly focusing on acetolactate synthase (ALS). ALS is a key enzyme in the biosynthesis of branched-chain amino acids like valine and isoleucine. Sulfonylurea compounds, which share a functional resemblance with N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, have been found to inhibit ALS, providing insights into the mechanism of action of herbicides and potential therapeutic agents. This research not only aids in understanding the biochemical pathways of plant and microbial metabolism but also contributes to the development of new agrochemicals and therapeutic agents (T. Ray, 1984).

Advanced Material Synthesis

The compound and its derivatives are instrumental in the synthesis of novel materials, such as optically active poly(amide-imide)s. These materials are synthesized via direct polycondensation using N-trimellitylimido-S-valine, a related compound, highlighting the versatility of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in polymer chemistry. These optically active polymers have potential applications in various high-performance materials, demonstrating the compound's contribution to the development of advanced functional materials with specific optical properties (S. Mallakpour & M. Kolahdoozan, 2006).

properties

IUPAC Name

(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-8(2)13(15(17)18)16-21(19,20)14-11(5)9(3)7-10(4)12(14)6/h7-8,13,16H,1-6H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSJWNVCOOWYHL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368810
Record name N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid

CAS RN

1009595-18-9
Record name N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
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N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine

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